4-Chloro-6-iodo-8-(trifluoromethyl)quinoline

Catalog No.
S878874
CAS No.
1616500-67-4
M.F
C10H4ClF3IN
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline

CAS Number

1616500-67-4

Product Name

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline

IUPAC Name

4-chloro-6-iodo-8-(trifluoromethyl)quinoline

Molecular Formula

C10H4ClF3IN

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C10H4ClF3IN/c11-8-1-2-16-9-6(8)3-5(15)4-7(9)10(12,13)14/h1-4H

InChI Key

DTGPPQBZLULMCM-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)I)C(F)(F)F

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)I)C(F)(F)F

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is a heterocyclic compound characterized by a quinoline backbone, which is a fused bicyclic structure containing a benzene ring and a pyridine ring. This compound features three significant substituents: a chlorine atom at the 4-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 8-position. The unique combination of these halogen atoms and the trifluoromethyl group imparts distinct chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science .

, including:

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction Reactions: The compound can undergo changes in its oxidation state, affecting the quinoline ring's electronic properties.
  • Cyclization Reactions: It can serve as a precursor for synthesizing more complex heterocycles through cyclization processes .

Research indicates that 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline exhibits potential biological activities. It has been investigated for:

  • Antibacterial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Antiviral Activity: Its structure may interact with viral components, inhibiting replication.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological pathways, making it a candidate for drug development .

The synthesis of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline typically involves multi-step reactions. Common methods include:

  • Starting Material: The synthesis often begins with 2-trifluoromethylaniline.
  • Cyclization: This precursor undergoes cyclization with appropriate reagents under controlled conditions to form the quinoline structure.
  • Halogenation: Subsequent reactions introduce chlorine and iodine substituents at the desired positions on the quinoline ring.
  • Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity .

4-Chloro-6-iodo-8-(trifluoromethyl)quinoline has diverse applications:

  • Medicinal Chemistry: It serves as a building block for developing novel pharmaceuticals.
  • Organic Synthesis: Utilized as a reagent in various organic reactions to synthesize complex molecules.
  • Material Science: Employed in producing specialty chemicals and materials with unique properties due to its trifluoromethyl group .

The interaction studies of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline focus on its mechanism of action within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. Research indicates that it may disrupt cellular processes by inhibiting specific enzymes or pathways involved in disease mechanisms .

Several compounds share structural similarities with 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline. Notable examples include:

Compound NameKey Features
4-Chloro-8-(trifluoromethyl)quinolineLacks iodine; focuses on trifluoromethyl effects
6-Iodo-8-(trifluoromethyl)quinolineLacks chlorine; retains trifluoromethyl group
4-Chloro-6-iodoquinolineNo trifluoromethyl group; simpler reactivity

Uniqueness of 4-Chloro-6-Iodo-8-(Trifluoromethyl)quinoline

This compound is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups, which significantly influence its reactivity and properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the halogens modify electronic characteristics, making it distinct from its analogs .

XLogP3

4.4

Dates

Last modified: 08-16-2023

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